4-Hydroxyphenylglyoxylate

Cardiac Metabolism Fatty Acid Oxidation CPT1 Inhibition

4-Hydroxyphenylglyoxylate is the definitive cardiac-selective CPT I inhibitor, exhibiting 46-fold higher potency for the heart isoform (IC50 11 μM) vs. the liver isoform (IC50 510 μM). Unlike liver-directed agents, it enables targeted fatty acid oxidation studies in cardiac models without hepatic cross-talk. As the active metabolite of oxfenicine, it simplifies dose-response protocols. Also a key substrate for β-lactam antibiotic synthesis. For precision cardiac metabolism research, choose this ≥98% pure, validated inhibitor.

Molecular Formula C8H6O4
Molecular Weight 166.13 g/mol
CAS No. 15573-67-8
Cat. No. B103117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyphenylglyoxylate
CAS15573-67-8
Synonyms4-hydroxyphenylglyoxylate
4-hydroxyphenylglyoxylic acid
4-hydroxyphenylglyoxylic acid, sodium salt
para-hydroxybenzoylformic acid
pisolithin A
Molecular FormulaC8H6O4
Molecular Weight166.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C(=O)O)O
InChIInChI=1S/C8H6O4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,9H,(H,11,12)
InChIKeyKXFJZKUFXHWWAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxyphenylglyoxylate (CAS 15573-67-8) for Research & Procurement: Baseline Identity and Analytical Characterization


4-Hydroxyphenylglyoxylate (also known as 4-Hydroxyphenylglyoxylic acid, 4-HPGA, or Pisolithin A) is a member of the phenol class, functioning as a conjugate acid of a 4-hydroxyphenylglyoxylate [1]. It is a small-molecule α-keto acid with the molecular formula C8H6O4 and a molecular weight of 166.13 g/mol . This compound is a well-characterized chemical entity, with its structural identity and basic properties documented across multiple authoritative databases including ChEBI and KEGG [2].

Why Generic Substitution of 4-Hydroxyphenylglyoxylate (CAS 15573-67-8) is Not Feasible for Precision Research


The unique value of 4-Hydroxyphenylglyoxylate lies in its profound tissue-specific inhibition profile, a feature not shared by other carnitine palmitoyltransferase I (CPT I) inhibitors [1]. While numerous compounds can inhibit CPT I, the degree of selectivity for the heart isoform (M-CPT I) versus the liver isoform (L-CPT I) varies dramatically. For instance, the liver-selective inhibitor Teglicar chloride exhibits a 39.4-fold preference for L-CPT I , whereas 4-Hydroxyphenylglyoxylate demonstrates a remarkable 46-fold higher potency for the heart isoform [1]. This contrast in tissue selectivity means that substituting 4-Hydroxyphenylglyoxylate with a generic 'CPT I inhibitor' would fundamentally alter the experimental outcome, potentially shifting the site of action from cardiac to hepatic tissue and thus invalidating any study focused on heart-specific fatty acid metabolism.

4-Hydroxyphenylglyoxylate (CAS 15573-67-8): Quantitative Evidence of Differentiation from Alternative CPT I Inhibitors


Tissue-Specific Inhibition: Cardiac vs. Hepatic CPT I

4-Hydroxyphenylglyoxylate exhibits a pronounced tissue-specific inhibition of carnitine palmitoyltransferase I (CPT I). Its potency is significantly greater in heart mitochondria compared to liver mitochondria, a key differentiator from liver-selective inhibitors like Teglicar chloride. [1]

Cardiac Metabolism Fatty Acid Oxidation CPT1 Inhibition

Rank Order Potency Among Established CPT I Inhibitors

In a comparative study of CPT I inhibitors, 4-Hydroxyphenylglyoxylate (HPG) demonstrated a potency equivalent to the clinical anti-anginal agent perhexiline, but was less potent than the endogenous regulator malonyl-CoA. [1]

Pharmacology Cardiology Enzyme Inhibition

Mechanism of CPT I Inhibition: pH-Dependence and Substrate Reversibility

The inhibition kinetics of 4-Hydroxyphenylglyoxylate differ from those of the endogenous inhibitor malonyl-CoA in key regulatory aspects. While both are pH-dependent, 4-Hydroxyphenylglyoxylate inhibition is not affected by oleoyl-CoA concentration but is partially reversed by increasing carnitine concentrations. [1]

Enzyme Kinetics CPT1 Regulation Metabolic Control

Role as an Active Metabolite of the Prodrug Oxfenicine

4-Hydroxyphenylglyoxylate is the active metabolite responsible for the pharmacological effect of the anti-anginal prodrug oxfenicine [S-2-(4-hydroxyphenyl)glycine]. The tissue-specific effect of oxfenicine is due to both greater transaminase activity in the heart (converting oxfenicine to 4-Hydroxyphenylglyoxylate) and the greater sensitivity of heart CPT I to 4-Hydroxyphenylglyoxylate. [1]

Prodrug Activation Drug Metabolism Cardiovascular Pharmacology

Best Research and Industrial Application Scenarios for 4-Hydroxyphenylglyoxylate (CAS 15573-67-8) Based on Quantitative Evidence


Investigating Cardiac-Specific Fatty Acid Oxidation

This is the primary application scenario based on the quantitative evidence of 46-fold higher potency for cardiac CPT I over liver CPT I (IC50 11 μM vs. 510 μM) [1]. Researchers studying the role of fatty acid oxidation in heart physiology, pathology (e.g., ischemia-reperfusion injury, hypertrophy), or pharmacology should select 4-Hydroxyphenylglyoxylate as a tool to specifically inhibit cardiac CPT I with minimal off-target effects on hepatic lipid metabolism. This is in stark contrast to liver-selective inhibitors like Teglicar chloride .

Comparing and Contrasting CPT I Inhibitory Mechanisms

The distinct kinetic behavior of 4-Hydroxyphenylglyoxylate—its pH-dependence and unique response to oleoyl-CoA and carnitine compared to malonyl-CoA [1]—makes it an indispensable tool for dissecting the complex allosteric regulation of CPT I. Studies aiming to map the malonyl-CoA binding site or understand the enzyme's conformational changes can use this compound as a comparative probe.

Studying Oxfenicine Pharmacology and Prodrug Activation

For research focused on the anti-anginal prodrug oxfenicine, 4-Hydroxyphenylglyoxylate is the essential active metabolite [1]. Experiments can use this compound directly to isolate the effects of CPT I inhibition from the confounding variables of tissue-specific transaminase activity, thereby simplifying the interpretation of results and allowing for more precise dose-response studies.

Enzymatic Synthesis of D-4-Hydroxyphenylglycine

4-Hydroxyphenylglyoxylate serves as a key substrate for the enzyme D-4-hydroxyphenylglycine transaminase (EC 2.6.1.72), which catalyzes its conversion to D-4-hydroxyphenylglycine, a crucial intermediate in the production of semi-synthetic β-lactam antibiotics [2]. This application is distinct from its role as a CPT I inhibitor and highlights its value in industrial biocatalysis and metabolic engineering.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxyphenylglyoxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.